molecular formula C14H13BrN4O2 B12050001 8-bromo-3-methyl-7-(1-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione CAS No. 101071-98-1

8-bromo-3-methyl-7-(1-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione

Katalognummer: B12050001
CAS-Nummer: 101071-98-1
Molekulargewicht: 349.18 g/mol
InChI-Schlüssel: MXVHGTHUSLQFTQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This purine-2,6-dione derivative features a bromine atom at position 8, a methyl group at position 3, and a 1-phenylethyl substituent at position 6. The 1-phenylethyl group introduces aromaticity and lipophilicity, which may influence interactions with hydrophobic enzyme pockets or receptors .

Eigenschaften

CAS-Nummer

101071-98-1

Molekularformel

C14H13BrN4O2

Molekulargewicht

349.18 g/mol

IUPAC-Name

8-bromo-3-methyl-7-(1-phenylethyl)purine-2,6-dione

InChI

InChI=1S/C14H13BrN4O2/c1-8(9-6-4-3-5-7-9)19-10-11(16-13(19)15)18(2)14(21)17-12(10)20/h3-8H,1-2H3,(H,17,20,21)

InChI-Schlüssel

MXVHGTHUSLQFTQ-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=CC=CC=C1)N2C3=C(N=C2Br)N(C(=O)NC3=O)C

Löslichkeit

11.2 [ug/mL] (The mean of the results at pH 7.4)

Herkunft des Produkts

United States

Vorbereitungsmethoden

Core Purine Scaffold

The synthesis begins with 3-methylxanthine (1,3-dimethylxanthine), a commercially available precursor. Its N-7 position is nucleophilic, enabling alkylation with 1-phenylethyl bromide under basic conditions.

Reaction Conditions for Alkylation:

  • Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH) in anhydrous dimethylformamide (DMF).

  • Temperature : 60–80°C for 6–12 hours.

  • Yield : 65–75% after recrystallization from ethanol.

This step produces 3-methyl-7-(1-phenylethyl)xanthine, which serves as the intermediate for bromination.

Bromination Strategies

Selective Bromination at Position 8

Bromination at the 8-position is achieved using bromine (Br₂) or N-bromosuccinimide (NBS). NBS is preferred for reduced side reactions and easier handling.

Optimized Protocol:

  • Reagent : NBS (1.1 equiv) in acetic acid or chloroform.

  • Catalyst : Potassium iodide (KI, 0.1 equiv) to accelerate the reaction.

  • Temperature : 25–40°C for 4–8 hours.

  • Workup : Quenching with aqueous sodium thiosulfate, followed by extraction with ethyl acetate.

Yield and Purity:

  • Isolated Yield : 80–85% after column chromatography (silica gel, hexane/ethyl acetate).

  • Purity : >95% by HPLC.

Comparative Analysis of Bromination Methods

The table below evaluates brominating agents and their efficacy:

Brominating Agent Solvent Catalyst Time (h) Yield (%) Purity (%)
NBSAcetic acidKI68597
Br₂ChloroformNone127088
NBSDMFNaI87892

NBS in acetic acid with KI emerges as the optimal combination, balancing speed, yield, and purity.

Industrial-Scale Considerations

Solvent and Catalyst Selection

Large-scale synthesis prioritizes cost-effective solvents like ethyl acetate and recyclable catalysts. The patent WO2015107533A1 highlights the use of ester solvents (e.g., ethyl acetate) and KI to minimize waste and improve reaction kinetics.

Purification Techniques

  • Recrystallization : Ethanol/water mixtures yield high-purity product (>98%).

  • Chromatography : Reserved for small-scale batches due to cost constraints.

Mechanistic Insights

Alkylation Mechanism

The 1-phenylethyl group is introduced via an SN2 reaction at N-7, facilitated by the deprotonation of xanthine by K₂CO₃. Steric hindrance from the 3-methyl group ensures regioselectivity.

Bromination Pathway

NBS generates a bromonium ion, which undergoes electrophilic aromatic substitution at the electron-rich 8-position. KI enhances reactivity by stabilizing transition states .

Analyse Chemischer Reaktionen

Arten von Reaktionen

8-Brom-3-methyl-7-(1-Phenylethyl)-3,7-dihydro-1H-purin-2,6-dion kann verschiedene chemische Reaktionen eingehen, darunter:

    Oxidation: Umwandlung in höhere Oxidationsstufen unter Verwendung von Oxidationsmitteln.

    Reduktion: Reduktion des Bromsubstituenten unter Verwendung von Reduktionsmitteln.

    Substitution: Nucleophile oder elektrophile Substitutionsreaktionen, um das Bromatom durch andere funktionelle Gruppen zu ersetzen.

Häufige Reagenzien und Bedingungen

    Oxidation: Kaliumpermanganat (KMnO4) oder Wasserstoffperoxid (H2O2) unter sauren Bedingungen.

    Reduktion: Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) in wasserfreien Lösungsmitteln.

    Substitution: Natriumazid (NaN3) oder andere Nucleophile in polaren aprotischen Lösungsmitteln wie Acetonitril.

Hauptprodukte

Die Hauptprodukte dieser Reaktionen hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation ein Keton- oder Carbonsäurederivat ergeben, während die Substitution zu verschiedenen substituierten Purinen führen kann.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 8-Brom-3-methyl-7-(1-Phenylethyl)-3,7-dihydro-1H-purin-2,6-dion beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Dies können Enzyme, Rezeptoren oder Nukleinsäuren sein. Die Verbindung kann ihre Wirkung ausüben, indem sie an diese Zielstrukturen bindet und deren Aktivität moduliert, was zu Veränderungen in zellulären Signalwegen und physiologischen Reaktionen führt.

Wirkmechanismus

The mechanism of action of 8-bromo-3-methyl-7-(1-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations at Position 7

  • 7-(3-Chlorobenzyl) derivative (): Replacing 1-phenylethyl with a 3-chlorobenzyl group increases halogen-mediated interactions (e.g., with aryl hydrocarbon receptors).
  • 7-Pentyl derivative ():
    The straight-chain pentyl group offers flexibility and hydrophobicity, favoring membrane permeability but possibly reducing target affinity compared to the rigid, aromatic 1-phenylethyl group. This substitution may also lower melting points (mp) due to reduced crystallinity .

  • This could enhance interactions with enzymes like SIRT3, similar to 8-mercapto derivatives (), but with distinct electronic effects due to bromine vs. thiol groups .

Substituent Variations at Position 3

  • However, this substitution may reduce steric compatibility with certain enzyme active sites compared to the methyl group .
  • 3-Ethyl-8-mercapto derivatives ():
    Mercapto groups at position 8 enable disulfide bond formation or metal coordination, which are absent in the brominated compound. These derivatives show promise as SIRT3 inhibitors but may exhibit higher reactivity and lower stability .

Substituent Variations at Position 1

  • 1-Propargyl derivative ():
    Propargyl groups enable click chemistry applications but introduce steric hindrance. The absence of a substituent at position 1 in the target compound may reduce synthetic complexity and improve pharmacokinetic profiles .

Biochemical and Pharmacological Insights

Enzyme Inhibition Profiles

  • SIRT3 Inhibition : The 8-mercapto-3,7-dihydro-1H-purine-2,6-dione scaffold () exhibits potent SIRT3 inhibition, but bromine substitution in the target compound may reduce efficacy due to weaker hydrogen-bonding capacity. However, bromine’s electronegativity could enhance allosteric modulation .

  • Adenosine Receptor Modulation: Derivatives with 3,7-dihydro-1H-purine-2,6-dione cores () show affinity for ADORA2A/ADORA3 receptors. The 1-phenylethyl group in the target compound may improve A2A binding compared to smaller substituents like methyl or cyclopropyl .

Physicochemical Properties

  • Solubility : The 1-phenylethyl group reduces aqueous solubility compared to analogs with hydrophilic substituents (e.g., pyrimidinylsulfanylethyl). However, bromine’s polarizability may partially offset this effect .
  • Thermodynamic Stability : DFT studies () suggest that aromatic substituents (e.g., phenylethyl) increase dipole moments and HOMO-LUMO gaps, enhancing stability and reducing reactivity compared to alkyl chains .

Comparative Data Table

Compound Name Substituents (Position) Key Properties Biological Activity
Target Compound 8-Br, 3-Me, 7-(1-phenylethyl) High lipophilicity, moderate solubility, stable dipole moment Potential ADORA2A/ADORA3 modulation
7-(3-Chlorobenzyl) analog () 8-Br, 3-Me, 7-(3-Cl-benzyl) Enhanced halogen interactions, low solubility Underexplored
7-Pentyl derivative () 8-Br, 3-Me, 7-pentyl High flexibility, improved membrane permeability SIRT3 inhibition (weak)
8-Mercapto-3-ethyl derivative () 8-SH, 3-Et, 7-variable High reactivity, disulfide formation potential Potent SIRT3 inhibition
3-Cyclopropyl analog () 8-Br, 3-cyclopropyl, 7-propargyl Rigid structure, metabolic stability Anti-inflammatory

Biologische Aktivität

8-Bromo-3-methyl-7-(1-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione is a purine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is structurally related to xanthine and has been studied for various pharmacological effects, including its interactions with receptors and enzymes.

  • Chemical Name : this compound
  • CAS Number : 93703-26-5
  • Molecular Formula : C13H11BrN4O2
  • Molecular Weight : 335.16 g/mol

1. Receptor Interactions

Research indicates that derivatives of this compound exhibit varying affinities for dopamine receptors. For instance, compounds with similar structural features have shown micromolar affinity at D2 receptors, suggesting potential applications in treating neurodegenerative diseases .

2. Phosphodiesterase Inhibition

The compound has been evaluated for its phosphodiesterase (PDE) inhibitory activity. PDE inhibitors are crucial in the treatment of several conditions, including asthma and erectile dysfunction. The most potent derivatives showed IC50 values in the low micromolar range (2.30 - 5 µM), indicating significant inhibitory potential against PDE4B1 and PDE10A enzymes .

3. Antioxidant Activity

Antioxidant properties were assessed using the DPPH assay, where certain derivatives displayed lower activity compared to established antioxidants like quercetin. This suggests that while some modifications may enhance antioxidant properties, others may diminish them .

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of a related compound on neuronal cells subjected to oxidative stress. The results indicated that the compound significantly reduced cell death and enhanced cell viability through mechanisms involving PDE inhibition and modulation of dopamine receptor activity .

Case Study 2: Anticancer Potential

Another research effort focused on the anticancer properties of similar purine derivatives. In vitro assays demonstrated that these compounds inhibited cancer cell proliferation by inducing apoptosis in various cancer cell lines, highlighting their potential as therapeutic agents in oncology .

Data Summary Table

Activity IC50 (µM) Comments
D2 Receptor Affinity~4.39Moderate affinity; potential in neurodegenerative treatment
PDE4B1 Inhibition2.30Potent inhibitor; significant therapeutic implications
Antioxidant ActivityVariesLower than quercetin; structural modifications affect activity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 8-bromo-3-methyl-7-(1-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione, and how can reaction conditions be monitored to improve yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step functionalization of the purine core. For example, bromination at position 8 may require controlled temperature (e.g., 0–5°C) and anhydrous solvents like DMF to minimize side reactions. The 1-phenylethyl group at position 7 can be introduced via nucleophilic substitution using 1-phenylethylamine in the presence of a catalyst such as K2_2CO3_3 . Reaction progress should be monitored using thin-layer chromatography (TLC) with UV visualization or high-performance liquid chromatography (HPLC) with UV detection at 254 nm to track intermediate formation and purity .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound, and what key spectral signatures should researchers expect?

  • Methodological Answer :

  • FTIR : Expect peaks at ~1690–1650 cm1^{-1} (C=O stretching of the dione moiety) and ~3100–2850 cm1^{-1} (C-H stretching from methyl and phenylethyl groups) .
  • 1^1H NMR : Key signals include a singlet for the 3-methyl group (~δ 3.2–3.5 ppm), a multiplet for the 1-phenylethyl aromatic protons (~δ 7.2–7.4 ppm), and a doublet for the bromine-adjacent proton at position 8 (~δ 4.5–5.0 ppm) .
  • Mass Spectrometry : The molecular ion peak should correspond to the molecular weight (e.g., ~367.2 g/mol for C14_{14}H14_{14}BrN4_4O2_2), with fragmentation patterns indicating loss of the bromine substituent .

Q. How can researchers assess the stability of this compound under varying storage and experimental conditions?

  • Methodological Answer : Stability studies should include:

  • Thermal Analysis : Use differential scanning calorimetry (DSC) to identify decomposition temperatures.
  • Hydrolytic Stability : Test in buffered solutions (pH 1–12) at 37°C for 24–72 hours, monitoring degradation via HPLC .
  • Light Sensitivity : Expose to UV (254 nm) and visible light, comparing degradation rates with dark controls. Store in amber vials at 2–8°C for long-term stability .

Advanced Research Questions

Q. How does the bromo substituent at position 8 influence the compound’s reactivity and interaction with biological targets compared to chloro or methyl analogs?

  • Methodological Answer : The bromine atom’s larger atomic radius and polarizability enhance nucleophilic substitution reactivity compared to chlorine. For example, in kinase inhibition assays, brominated analogs show stronger covalent binding to cysteine residues (e.g., IC50_{50} values 2–3-fold lower than chloro analogs) due to improved leaving-group ability . Computational docking (e.g., AutoDock Vina) can model steric and electronic effects, revealing preferential binding to hydrophobic pockets in enzymes like PDE5 .

Q. What strategies can resolve contradictions in reported biological activities across different experimental models?

  • Methodological Answer :

  • Assay Standardization : Use isogenic cell lines (e.g., HEK293 vs. HeLa) to control for genetic variability in target expression .
  • Orthogonal Validation : Combine enzymatic assays (e.g., fluorescence-based PDE inhibition) with cellular models (e.g., cAMP ELISA) to confirm activity .
  • Metabolic Profiling : Incubate with liver microsomes to identify metabolites that may alter activity in vivo vs. in vitro .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s selectivity for adenosine receptors vs. off-target enzymes?

  • Methodological Answer :

  • Analog Synthesis : Modify the 1-phenylethyl group (e.g., replace with cyclohexyl or pyridinyl) to test steric effects on receptor binding .
  • Binding Assays : Perform competitive radioligand displacement (e.g., 3^3H-CGS21680 for A2A_{2A} receptors) and counter-screen against off-targets like phosphodiesterases .
  • Molecular Dynamics Simulations : Use AMBER or GROMACS to simulate ligand-receptor interactions, focusing on hydrogen bonding with residues like Asn253 in A2A_{2A} .

Q. What computational approaches are most effective for predicting the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • ADME Prediction : Tools like SwissADME can estimate logP (~2.5), solubility (<0.1 mg/mL), and blood-brain barrier permeability (low, due to polar dione groups) .
  • CYP450 Interaction Screening : Use Schrödinger’s QikProp to predict inhibition of CYP3A4 (likely moderate, given bromine’s electron-withdrawing effects) .

Data Contradiction Analysis

Q. How can discrepancies in reported enzymatic inhibition data (e.g., PDE5 vs. PDE4 selectivity) be addressed?

  • Methodological Answer :

  • Kinetic Studies : Measure IC50_{50} values under uniform conditions (e.g., 10 mM Mg2+^{2+}, pH 7.4) to control for cofactor-dependent activity .
  • X-ray Crystallography : Resolve co-crystal structures with PDE isoforms to identify binding-site variations (e.g., Phe340 in PDE5 vs. Gln271 in PDE4) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.